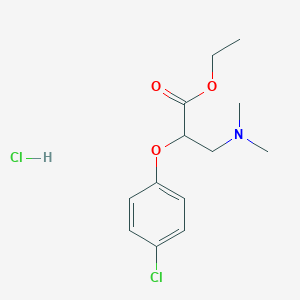![molecular formula C14H14F3N3O B6048476 1,3,5-trimethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B6048476.png)
1,3,5-trimethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-trimethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide, commonly referred to as TTPC, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyrazole carboxamide compounds and is known for its unique properties that make it a valuable tool in various research applications.
Applications De Recherche Scientifique
TTPC has been used in various scientific research applications due to its unique properties. One of the most common applications is in the field of neuroscience, where it has been used as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is expressed in sensory neurons and is involved in pain sensation. TTPC has been shown to block the activity of TRPV1, making it a valuable tool in studying pain pathways and developing new pain medications.
TTPC has also been used in cancer research, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has been particularly effective in inhibiting the growth of breast cancer cells and has shown promise as a potential therapeutic agent for breast cancer.
Mécanisme D'action
The mechanism of action of TTPC involves its ability to bind to specific receptors or ion channels in cells and modulate their activity. In the case of TRPV1, TTPC binds to the channel and blocks the influx of calcium ions, which are involved in pain sensation. In cancer cells, TTPC induces apoptosis by activating the caspase pathway, which leads to cell death.
Biochemical and Physiological Effects
TTPC has been shown to have a range of biochemical and physiological effects, depending on the specific application. In the case of TRPV1 inhibition, TTPC has been shown to reduce pain sensitivity in animal models. In cancer cells, TTPC induces apoptosis and inhibits cell growth, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TTPC in lab experiments is its high selectivity for specific receptors or ion channels. This allows researchers to study specific pathways or cellular functions without affecting other cellular processes. However, one limitation of TTPC is its relatively low solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for the use of TTPC in scientific research. One potential application is in the development of new pain medications that target TRPV1. TTPC has shown promise in blocking TRPV1 activity and reducing pain sensitivity, making it a potential candidate for further drug development.
Another future direction is in the development of new cancer therapies. TTPC has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for further research into cancer treatments.
Conclusion
In conclusion, TTPC is a valuable tool in scientific research due to its unique properties and ability to selectively modulate cellular activity. Its applications in neuroscience and cancer research have shown promise for the development of new therapies and treatments. Further research into the mechanisms of action and potential applications of TTPC is needed to fully understand its potential in scientific research.
Méthodes De Synthèse
The synthesis of TTPC involves a series of chemical reactions that result in the formation of the final product. The most common method of synthesis involves the reaction of 2-trifluoromethylphenylhydrazine with 1,3,5-trimethylpyrazole-4-carboxylic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified using column chromatography or recrystallization to obtain pure TTPC.
Propriétés
IUPAC Name |
1,3,5-trimethyl-N-[2-(trifluoromethyl)phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-8-12(9(2)20(3)19-8)13(21)18-11-7-5-4-6-10(11)14(15,16)17/h4-7H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTDPEUYBIGPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B6048400.png)
![5-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}-N-1,2,3-thiadiazol-5-yl-2-thiophenecarboxamide](/img/structure/B6048425.png)
![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(2-pyridinyl)acrylamide](/img/structure/B6048427.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide](/img/structure/B6048442.png)

![1-ethyl-4-{3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6048462.png)

![1-(1-adamantyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B6048468.png)

![2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6048498.png)


![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B6048512.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6048513.png)